Antiproliferative agent-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antiproliferative agent-6 is a synthetic compound known for its potent ability to inhibit cell proliferation. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. It is designed to target and inhibit the growth of cancer cells, making it a promising candidate for anticancer therapies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-6 typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.

Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. These modifications enhance the compound’s antiproliferative activity.

Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions: Antiproliferative agent-6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that enhance its antiproliferative activity.

Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s specificity and potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell proliferation.

Aplicaciones Científicas De Investigación

Antiproliferative agent-6 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of antiproliferative activity and to develop new synthetic methodologies.

Biology: The compound is employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and cell cycle regulation.

Medicine: this compound is being explored as a potential anticancer drug. Preclinical studies have shown promising results in inhibiting the growth of various cancer cell lines.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.

Mecanismo De Acción

The mechanism of action of antiproliferative agent-6 involves its interaction with specific molecular targets within cancer cells. The compound binds to and inhibits key enzymes and proteins involved in cell proliferation, such as cyclin-dependent kinases and topoisomerases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can induce oxidative stress within cancer cells, further promoting cell death.

Comparación Con Compuestos Similares

Bisbenzazole Derivatives: These compounds also exhibit antiproliferative activity and are structurally similar to antiproliferative agent-6.

Isatin Derivatives: Known for their anticancer properties, isatin derivatives share some structural features with this compound.

Tetrahydropyrido Pyrimidine Derivatives: These compounds have shown promising antiproliferative activity in various studies.

Uniqueness: this compound stands out due to its unique combination of functional groups and its ability to target multiple pathways involved in cancer cell proliferation. Its versatility in undergoing various chemical reactions allows for the synthesis of a wide range of derivatives with enhanced biological activity.

Actividad Biológica

Antiproliferative Agent-6 (AA-6) is a compound that has garnered attention in the field of cancer research due to its potential efficacy in inhibiting the proliferation of various cancer cell lines. This article provides a comprehensive overview of the biological activity of AA-6, including its mechanisms of action, effectiveness against different cancer types, and relevant case studies.

The biological activity of AA-6 is primarily attributed to its ability to interfere with key cellular processes involved in cancer progression. Research indicates that AA-6 induces cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell division and proliferation. This effect is similar to that observed with tubulin depolymerizing agents, which disrupt microtubule formation necessary for mitosis .

Key Mechanisms Identified:

- Cell Cycle Arrest : AA-6 has been shown to cause significant G2/M phase arrest in various cancer cell lines, effectively halting their proliferation.

- Inhibition of Key Signaling Pathways : The compound targets essential signaling pathways involved in cell growth and survival, such as the EGFR and VEGFR pathways, which are often overexpressed in tumors .

- Induction of Apoptosis : AA-6 promotes apoptosis through both intrinsic and extrinsic pathways, enhancing its effectiveness as an anticancer agent .

Efficacy Against Cancer Cell Lines

AA-6 has demonstrated promising antiproliferative activity across multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for AA-6 against various human cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | G2/M phase arrest |

| HT-29 (Colorectal) | 3.8 | Inhibition of EGFR |

| A549 (Lung) | 4.5 | Apoptosis induction |

These results indicate that AA-6 is particularly effective against colorectal and cervical cancer cell lines, suggesting its potential as a therapeutic agent in clinical settings.

Case Studies

Several studies have evaluated the biological activity of AA-6 in preclinical models:

- Study on HeLa Cells : A study reported that treatment with AA-6 resulted in a dose-dependent decrease in cell viability, with significant G2/M phase arrest observed through flow cytometry analysis. Western blotting confirmed a reduction in phosphorylated Rb protein levels, indicating disrupted cell cycle progression .

- Colorectal Cancer Model : In another investigation involving HT-29 cells, AA-6 exhibited an IC50 value significantly lower than standard chemotherapeutics like sunitinib. The study highlighted that AA-6 not only inhibited proliferation but also induced apoptosis via caspase activation pathways .

- Multi-target Approach : Recent research explored the use of AA-6 in combination with other agents targeting different pathways, demonstrating enhanced antiproliferative effects when used synergistically with existing chemotherapy drugs .

Propiedades

Fórmula molecular |

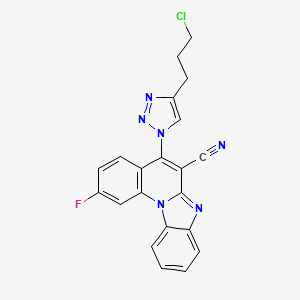

C21H14ClFN6 |

|---|---|

Peso molecular |

404.8 g/mol |

Nombre IUPAC |

5-[4-(3-chloropropyl)triazol-1-yl]-2-fluorobenzimidazolo[1,2-a]quinoline-6-carbonitrile |

InChI |

InChI=1S/C21H14ClFN6/c22-9-3-4-14-12-28(27-26-14)20-15-8-7-13(23)10-19(15)29-18-6-2-1-5-17(18)25-21(29)16(20)11-24/h1-2,5-8,10,12H,3-4,9H2 |

Clave InChI |

CHNJNWJESLUCGC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)N=C3N2C4=C(C=CC(=C4)F)C(=C3C#N)N5C=C(N=N5)CCCCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.